5H-苯并[b]吡啶并[4,3-e][1,4]恶嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine has been explored in several studies. For instance, a study described the synthesis of a series of benzo[b]pyridine[4,3-e][1,4]oxazine macrocyclic compounds . Another study discussed an efficient synthetic approach towards benzo[b]pyrano[2,3-e][1,4]diazepines .Molecular Structure Analysis
The molecular formula of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine is C11H8N2O. Its molecular weight is 184.198.Chemical Reactions Analysis
The chemical reactions involving 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine have been studied. For example, a study reported the discovery of 10H-benzo[b]pyrido[2,3-e][1,4]oxazine AXL inhibitors via structure-activity relationship (SAR) exploration .科学研究应用
合成和潜在的药物应用:
- Gim 等人 (2007) 探索了 1-(1-苯乙基)-1H-吡啶并[2,3-b][1,4]恶嗪的合成,强调了其作为生物活性化合物潜在支架的重要性。他们讨论了对开发新药化合物有价值的各种合成方法 (Gim 等人,2007).
新型杂环化合物的开发:
- Avila 等人 (2011) 进行了新型苯并、苯并噻唑并、吡啶并和喹啉并稠合恶嗪的简便合成。他们利用碱介导的一锅杂环化方法,展示了这种方法在构建用于生物筛选的独特杂环方面的多功能性 (Avila 等人,2011).
化学和在治疗中的应用:
- Hermecz (1998) 综述了吡啶并恶嗪的化学及其应用。他们讨论了它们的物理化学和光谱性质、反应、合成以及在各个领域的用途,包括用于治疗猪支原体肺炎和作为协同杀菌剂成分 (Hermecz,1998).
系统合成中的环化反应:
- Sandford 等人 (2014) 使用高度氟化的吡啶衍生物的环化反应合成了吡啶并恶嗪和吡啶并苯并恶嗪体系。本研究证明了这些体系在开发新化合物中的潜力 (Sandford 等人,2014).
化学合成中的环转化:
- Kalogirou 等人 (2015) 研究了特定芳烃的环化反应,导致苯并和吡啶并恶嗪衍生物的形成。这项研究增加了对化学合成中环转化过程的理解 (Kalogirou 等人,2015).
化学结构中的构象分析:
- Carballeira 等人 (1992) 使用分子力学对三环体系(包括恶嗪)进行了构象分析。这项研究提供了对这些化合物的结构方面的见解 (Carballeira 等人,1992).
作用机制
Target of Action
The primary target of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine is the receptor tyrosine kinase AXL . AXL plays pivotal roles in cancer cell survival, metastasis, and drug resistance . It has been highlighted as an attractive antitumor drug target due to the preferable antitumor efficacies observed in both preclinical and clinical studies when the aberrant AXL signaling is pharmacologically or genetically targeted .
Mode of Action
5H-Benzo[b]pyrido[4,3-e][1,4]oxazine acts as a type II AXL inhibitor . It displays about 15-fold selectivity for AXL over its highly homologous kinase c-Met . The compound significantly blocks cellular AXL signaling, inhibits AXL-mediated cell proliferation, and impairs growth arrest-specific protein 6 (Gas6)/AXL-stimulated cell migration and invasion .
Biochemical Pathways
The biochemical pathways affected by 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine primarily involve the AXL signaling pathway . By inhibiting AXL, the compound disrupts the downstream effects of this pathway, which include cell proliferation, migration, and invasion .
Pharmacokinetics
It is described as an orally bioavailable axl inhibitor , suggesting that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine’s action include significant blocking of cellular AXL signaling, inhibition of AXL-mediated cell proliferation, and impairment of Gas6/AXL-stimulated cell migration and invasion . In an AXL-driven xenograft model, the compound exhibited significant antitumor efficacy, causing tumor stasis or regression .
Action Environment
Given its significant antitumor efficacy in an axl-driven xenograft model , it can be inferred that the compound is likely to be stable and effective in the complex biological environment of a living organism.
未来方向
属性
IUPAC Name |
5H-pyrido[3,4-b][1,4]benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)13-9-5-6-12-7-11(9)14-10/h1-7,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMLWYMNHSJNRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。